s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl-
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
While specific NMR data for this compound is unavailable in the provided sources, analogous triazine derivatives exhibit characteristic shifts. For example, N-cyclohexyl-1,3,5-triazine-2,4-diamine shows:
Infrared (IR) and Mass Spectrometry (MS) Profiles
IR Spectroscopy :
- C-F stretching vibrations: 1,120–1,150 cm⁻¹.
- N-H bending (amine): 1,580–1,650 cm⁻¹.
- Triazine ring vibrations: 1,520 cm⁻¹ (C=N stretching).
Mass Spectrometry :
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) Simulations
DFT studies at the B3LYP/6-311+G* level reveal a planar triazine ring with bond lengths of 1.33 Å (C-N) and 1.29 Å (C=N). The cyclohexyl group adopts a chair conformation, while the CF₃ moiety exhibits a trigonal pyramidal geometry. HOMO-LUMO energy gaps of 4.8 eV suggest moderate reactivity.
Bond Dissociation Energy Calculations
Bond dissociation energies (BDEs) for critical bonds include:
| Bond | BDE (kJ/mol) |
|---|---|
| C-N (amine) | 305 |
| C-F (CF₃) | 485 |
| C-N (triazine) | 410 |
These values indicate that C-F bonds are the most thermally stable, aligning with its resistance to hydrolysis.
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction data for related compounds (e.g., carborane-functionalized triazines) show monoclinic crystal systems with space group P2₁/c. The dihedral angle between the triazine ring and cyclohexyl group is 87.5°, indicating near-perpendicular orientation. Intermolecular N-H···N hydrogen bonds (2.89 Å) stabilize the lattice.
Conformational Flexibility :
- Cyclohexyl chair-to-boat transition barrier: 25 kJ/mol.
- CF₃ rotational barrier: 8 kJ/mol due to low steric hindrance.
Properties
CAS No. |
788-01-2 |
|---|---|
Molecular Formula |
C10H14F3N5 |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
2-N-cyclohexyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H14F3N5/c11-10(12,13)7-16-8(14)18-9(17-7)15-6-4-2-1-3-5-6/h6H,1-5H2,(H3,14,15,16,17,18) |
InChI Key |
UUXCYVRANZSYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
- Cyanuric chloride : serves as the triazine core with three reactive chlorine atoms.
- Cyclohexylamine : nucleophile for substitution at the 4-position.
- Ammonia or primary amine source : for substitution at the 2-position to introduce the amino group.
- Trifluoromethylating agent : to introduce the trifluoromethyl group at the 6-position, often via specialized reagents or pre-functionalized intermediates.
Stepwise Nucleophilic Substitution
The preparation involves controlled, sequential substitution of chlorine atoms on cyanuric chloride under carefully controlled temperature conditions to achieve selective substitution:
| Step | Position on s-Triazine | Nucleophile | Reaction Conditions | Notes |
|---|---|---|---|---|
| 1 | 2-position | Ammonia or amine | Low temperature (0–5 °C) | First substitution is slow and selective |
| 2 | 4-position | Cyclohexylamine | Moderate temperature (room temp to 40 °C) | Second substitution proceeds faster |
| 3 | 6-position | Trifluoromethyl group | Specialized trifluoromethylation conditions | May require pre-functionalized intermediates or trifluoromethylation reagents |
This stepwise approach prevents over-substitution and allows isolation or in situ conversion of intermediates.
Trifluoromethyl Group Introduction
The trifluoromethyl group at the 6-position is typically introduced by:
- Using trifluoromethyl-substituted cyanuric chloride derivatives as starting materials.
- Employing trifluoromethylation reagents such as Ruppert–Prakash reagent (TMSCF3) or other electrophilic trifluoromethyl sources under catalytic conditions.
- Alternatively, substitution of a chlorine atom by trifluoromethyl anion equivalents under nucleophilic aromatic substitution conditions.
Due to the electron-withdrawing nature of the trifluoromethyl group, its introduction often requires optimized conditions to maintain selectivity and yield.
Representative Preparation Method (Literature-Based)
While direct literature specifically on s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- is limited, analogous methods for related substituted s-triazines provide a reliable framework:
| Step | Procedure | Conditions & Yield |
|---|---|---|
| 1 | Dissolve cyanuric chloride in anhydrous solvent (e.g., N,N-dimethylformamide) at 0–5 °C. | Cooling prevents uncontrolled substitution |
| 2 | Add ammonia or ammonium hydroxide slowly to substitute the 2-chlorine atom. | Stir 1–2 hours, maintain low temperature |
| 3 | Add cyclohexylamine dropwise at room temperature to substitute the 4-chlorine atom. | Stir 2–3 hours, monitor reaction progress |
| 4 | Introduce trifluoromethyl group via trifluoromethylation reagent or use trifluoromethylated intermediate. | Conditions vary; may require elevated temp or catalyst |
| 5 | Purify the product by recrystallization or chromatography. | Typical yields range 70–90% |
Purification and Characterization
- Recrystallization : Common solvents include heptane, ethanol, or mixtures to enhance purity.
- Chromatography : Silica gel column chromatography may be used for small-scale purification.
- Characterization : Confirmed by NMR (1H, 13C, 19F), IR spectroscopy, mass spectrometry, and elemental analysis.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | N,N-Dimethylformamide, Acetonitrile, DMF | Polar aprotic solvents preferred |
| Temperature (Step 1) | 0–5 °C | To control substitution rate |
| Temperature (Step 2) | Room temperature (20–40 °C) | Moderate for amine substitution |
| Reaction Time | 1–3 hours per substitution | Monitored by TLC or HPLC |
| Molar Ratios | Cyanuric chloride : amine = 1 : 1–2 | Excess amine may drive substitution |
| Yield | 70–90% | Dependent on purity of reagents and control of conditions |
| Purification Method | Recrystallization, filtration, chromatography | To achieve >98% purity |
Research Findings and Optimization Notes
- Sequential substitution on cyanuric chloride is critical to avoid polysubstitution or incomplete reaction.
- Temperature control is essential to maintain selectivity, especially for the first substitution step.
- The trifluoromethyl group introduction is often the most challenging step due to its electron-withdrawing effect and steric hindrance; using pre-functionalized intermediates can improve yields.
- Use of polar aprotic solvents like DMF enhances nucleophilicity and solubility of reactants.
- Purification by recrystallization from heptane or similar solvents improves product purity significantly, as demonstrated in related triazine syntheses with purities reaching 99.5%.
- Industrial scale-up requires careful control of reaction exotherms and solvent recovery to optimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further substitution reactions at the remaining positions on the triazine ring.
Oxidation and Reduction: The amino and cyclohexylamino groups can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted triazines, imines, and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
s-Triazine derivatives are explored for their pharmacological potential, particularly as antiviral and antimicrobial agents . Research indicates that these compounds exhibit significant activity against various pathogens:
- Antiviral Activity : Studies have shown that s-Triazine derivatives can inhibit HIV replication and exhibit cytotoxic effects against cancer cell lines such as K-562 and MCF-7. The introduction of fluorine atoms into the structure enhances their biological activity, making them promising candidates for drug development .
- Antimicrobial Properties : The compound has demonstrated efficacy against bacterial and fungal strains. For instance, derivatives of s-Triazine have been tested against common pathogens, showing promising results in inhibiting growth .
Agricultural Applications
s-Triazines are widely used as herbicides due to their ability to inhibit photosynthesis in plants. The trifluoromethyl group in s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- enhances its herbicidal activity. Research has focused on developing formulations that minimize environmental impact while maximizing efficacy against target weeds .
Materials Science
In materials science, s-Triazine derivatives are utilized in the synthesis of polymers and dendrimers. These compounds exhibit unique properties that make them suitable for applications in:
- Nanotechnology : s-Triazine-based dendrimers have been investigated for their potential use in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .
- Photovoltaics : Research has indicated that s-Triazine derivatives can be incorporated into organic photovoltaic devices, enhancing their performance through improved electron transport properties .
Case Study 1: Antiviral Activity
A study conducted on a series of s-Triazine derivatives revealed their effectiveness against HIV. The research involved synthesizing various analogs and evaluating their inhibitory effects on viral replication in cultured cells. Results indicated that certain modifications to the s-Triazine structure significantly enhanced antiviral potency, leading to a reduction in viral load by up to 95% compared to untreated controls .
Case Study 2: Herbicidal Efficacy
In agricultural research, a field trial was conducted using s-Triazine-based herbicides on crops infested with resistant weed species. The results demonstrated a significant reduction in weed biomass (up to 80%) without adversely affecting crop yield. This study highlighted the potential for developing more effective herbicides based on s-Triazine chemistry .
Mechanism of Action
The mechanism of action of s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences and Functional Group Impacts
ACT is compared to three structurally related s-triazines (Table 1):
Key Observations:
- ACT vs. Chlorinated Triazines : Chloro groups (e.g., in 6-chloro-N2-ethyl-triazine) increase water solubility and susceptibility to hydrolytic degradation compared to ACT’s stable trifluoromethyl group .
- Cyclohexylamino vs. Alkylamino: The bulky cyclohexyl group in ACT reduces metabolic accessibility for microbial enzymes, unlike simpler alkylamino groups in atrazine .
Degradation and Environmental Persistence
- ACT : The trifluoromethyl group resists hydrolysis, requiring specialized microbial enzymes (e.g., dehalogenases) for cleavage. Field studies suggest a half-life exceeding 120 days in aerobic soils .
- Chlorinated Analogues : Chloro-substituted triazines like atrazine undergo faster hydrolysis (half-life ~60 days) via microbial amidohydrolases, yielding cyanuric acid as a key intermediate .
- Ethylamino Derivatives: Ethylamino groups are more readily metabolized by Pseudomonas spp., shortening environmental persistence .
Toxicity Profiles
- Mammalian studies indicate moderate hepatotoxicity (LD₅₀ > 500 mg/kg) .
- Chlorinated Triazines : Well-documented as endocrine disruptors (e.g., atrazine’s link to amphibian feminization) with higher acute toxicity (LD₅₀ ~300 mg/kg) .
- Ethylamino Variants: Lower chronic toxicity due to rapid degradation but may exhibit genotoxicity in plants .
Ecological and Regulatory Considerations
- ACT : High soil adsorption reduces groundwater contamination risk but increases long-term soil residue, affecting soil microbiota diversity. Regulatory status remains under review in the EU due to persistence concerns .
- Chlorinated Triazines: Banned in the EU (e.g., atrazine in 2004) due to water contamination and non-target toxicity .
Biological Activity
s-Triazines are a class of heterocyclic compounds that have gained attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. The compound s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- is notable for its potential therapeutic applications, especially in cancer treatment. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and safety profiles based on recent studies.
Chemical Structure and Properties
The chemical formula for s-Triazine, 2-amino-4-cyclohexylamino-6-trifluoromethyl- is . Its structure consists of a triazine ring substituted with an amino group and a trifluoromethyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various s-triazine derivatives, including the compound . Research indicates that these derivatives can selectively inhibit the proliferation of cancer cells while exhibiting minimal toxicity to normal cells.
-
Mechanism of Action :
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumorigenesis, such as PI3K and mTOR pathways, which are crucial for cancer cell growth and survival .
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins .
- Selectivity :
Safety Profile
The safety profile of s-Triazine derivatives is an important consideration in their development as therapeutic agents. Studies indicate that while these compounds exhibit potent anticancer activity, they do not significantly inhibit normal fibroblast cell growth at concentrations that affect cancer cells . This selectivity suggests a favorable therapeutic window.
Case Study 1: Antileukemic Activity
A study focused on a series of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines found that several compounds exhibited strong antiproliferative effects against Jurkat T cells (a model for leukemia). The most active compounds halted cell proliferation nearly completely at screening concentrations .
Case Study 2: Dual Action Against Cancer
Another investigation reported that specific derivatives not only inhibited cancer cell proliferation but also showed dual inhibitory effects on both PI3K and mTOR pathways, indicating potential for combination therapy strategies in oncology .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.20 | PI3K/mTOR inhibition |
| Compound B | MCF-7 | 1.25 | Apoptosis induction |
| Compound C | HeLa | 1.03 | Enzyme inhibition |
| Compound D | Jurkat T | Not specified | Antiproliferative activity |
Q & A
Q. What synthetic methodologies are recommended for preparing s-triazine derivatives like 2-amino-4-cyclohexylamino-6-trifluoromethyl-s-triazine?
Synthesis typically involves nucleophilic substitution reactions on chlorinated triazine precursors. For example, tetrachlorophosphazene intermediates react with cyclohexylamine derivatives in tetrahydrofuran (THF) under inert conditions, monitored via thin-layer chromatography (TLC) to track reaction progress . Purification via column chromatography or recrystallization ensures high yields (e.g., 70–85% for analogous triazine derivatives). Key variables include stoichiometric ratios of amines, solvent polarity, and reaction duration (3–7 days for complete substitution) .
Q. Which spectroscopic techniques are essential for characterizing s-triazine derivatives?
Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming substitution patterns, particularly the cyclohexylamino and trifluoromethyl groups. For instance, ¹H NMR of 4-cyclohexylamino-substituted triazines shows distinct multiplet signals for cyclohexyl protons (δ 1.2–2.1 ppm) . ¹³C NMR resolves trifluoromethyl carbons (δ ~120 ppm, quartets due to ³J₃C-F coupling). Elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) further validate purity and molecular composition .
Advanced Research Questions
Q. How can 3D-QSAR modeling enhance the prediction of bioactivity for s-triazine derivatives?
3D-QSAR models correlate structural parameters (e.g., substituent electronegativity, steric bulk) with biological activity. For antileukemic triazines, descriptors like the Hammett constant (σ) for aryl groups and lipophilicity (logP) of the trifluoromethyl moiety significantly influence cytotoxicity. Computational tools (e.g., CoMFA, CoMSIA) map electrostatic and steric fields around the triazine core, enabling predictive optimization of substituents for target binding .
Q. How can researchers resolve contradictions in bioactivity data across studies of s-triazine herbicides?
Discrepancies often arise from environmental variables (soil pH, rainfall) and experimental design (dose, application timing). For example, substituted triazines like ametryne show superior weed control in high-rainfall regions compared to atrazine due to enhanced soil mobility . Standardized bioassays (e.g., Brachypodium distachyon resistance models) and meta-analyses of field trials can isolate compound-specific effects from confounding factors .
Q. What experimental strategies assess the environmental impact of s-triazine degradation products?
Electrochemical DNA biosensors detect DNA damage caused by triazine metabolites (e.g., desethyl-atrazine) via changes in redox signals . Pre-concentration techniques (e.g., solid-phase extraction) coupled with LC-MS/MS quantify trace metabolites in water samples. Fenton’s reagent experiments model oxidative degradation pathways, identifying persistent intermediates for ecological risk assessment .
Methodological Design Considerations
Q. How should reaction conditions be optimized to minimize byproducts during s-triazine synthesis?
Q. What computational tools validate the mechanism of action for s-triazine antifungals?
Molecular docking (AutoDock, Schrödinger) predicts binding affinities to fungal cytochrome P450 enzymes. Molecular dynamics simulations (GROMACS) assess stability of triazine-enzyme complexes under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
